molecular formula C17H18N2O5 B3973714 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B3973714
M. Wt: 330.33 g/mol
InChI Key: DFZTXLJNVYNFSR-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with a complex structure, featuring both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,5-dimethylphenol and 4-methoxy-2-nitroaniline.

    Formation of the Ether Linkage: 2,5-dimethylphenol is reacted with chloroacetic acid in the presence of a base (such as sodium hydroxide) to form 2-(2,5-dimethylphenoxy)acetic acid.

    Amide Formation: The 2-(2,5-dimethylphenoxy)acetic acid is then coupled with 4-methoxy-2-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a Lewis acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both nitro and methoxy groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different biological activity.

    2-(2,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, potentially affecting its solubility and membrane permeability.

    2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)ethanamide: Similar structure but with an ethanamide group, which might alter its reactivity and biological interactions.

Uniqueness

The combination of the nitro and methoxy groups in 2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide makes it unique, offering a balance of reactivity and stability that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-5-12(2)16(8-11)24-10-17(20)18-14-7-6-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZTXLJNVYNFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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